molecular formula C23H21FN2O4 B3553312 N-(4-{[(4-fluorophenyl)acetyl]amino}-2,5-dimethoxyphenyl)benzamide

N-(4-{[(4-fluorophenyl)acetyl]amino}-2,5-dimethoxyphenyl)benzamide

Cat. No. B3553312
M. Wt: 408.4 g/mol
InChI Key: PWLPIGBGDXRUFT-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative. Benzamides are a class of compounds containing a benzene ring attached to an amide functional group . They are used in a wide range of applications, including as intermediates in organic synthesis and in medicinal chemistry .


Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, benzamides are typically synthesized through the reaction of benzoic acid with ammonia or amines . The presence of the fluorophenyl, acetyl, and dimethoxyphenyl groups suggests that additional steps would be needed to introduce these substituents.


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The benzamide core would consist of a benzene ring attached to an amide group . The 4-fluorophenyl, acetyl, and 2,5-dimethoxyphenyl groups would be attached to the nitrogen atom of the amide group .


Chemical Reactions Analysis

Benzamides can undergo a variety of chemical reactions, including hydrolysis, reduction, and reactions with electrophiles and nucleophiles . The presence of the fluorophenyl, acetyl, and dimethoxyphenyl groups would likely influence the reactivity of the compound.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom could increase the compound’s lipophilicity, potentially affecting its solubility and permeability .

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Many benzamide derivatives exhibit biological activity, including antiviral, anti-inflammatory, and anticancer activities .

Future Directions

Given the wide range of biological activities exhibited by benzamide derivatives , this compound could be a potential candidate for further study in medicinal chemistry. Future research could focus on elucidating its mechanism of action, optimizing its physical and chemical properties, and assessing its safety and efficacy in relevant biological models.

properties

IUPAC Name

N-[4-[[2-(4-fluorophenyl)acetyl]amino]-2,5-dimethoxyphenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21FN2O4/c1-29-20-14-19(26-23(28)16-6-4-3-5-7-16)21(30-2)13-18(20)25-22(27)12-15-8-10-17(24)11-9-15/h3-11,13-14H,12H2,1-2H3,(H,25,27)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWLPIGBGDXRUFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1NC(=O)CC2=CC=C(C=C2)F)OC)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47200877
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-{[(4-fluorophenyl)acetyl]amino}-2,5-dimethoxyphenyl)benzamide
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